Rsl3 (1S,3R-)

Vue d'ensemble

Description

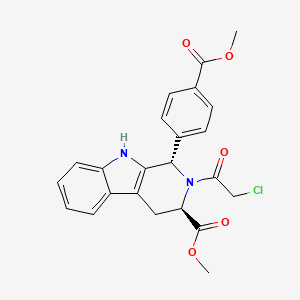

Rsl3 (1S,3R-) is formally known as (1S,3R)-2- (2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4- (methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester . It is an inhibitor of glutathione peroxidase 4 (GPX4), reduces the expression of GPX4 protein, and induces ferroptotic death of head and neck cancer cell .

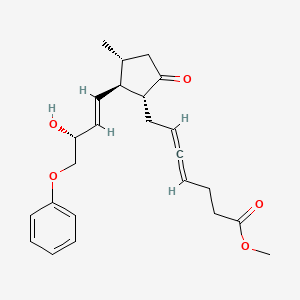

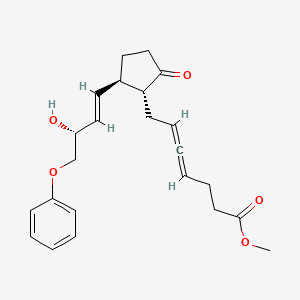

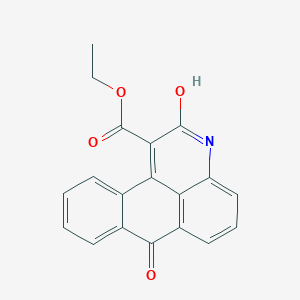

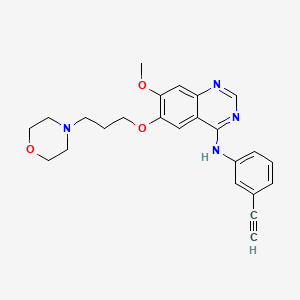

Molecular Structure Analysis

The molecular structure of Rsl3 (1S,3R-) provides information about the spatial arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Rsl3 (1S,3R-) is also called skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis

Rsl3 (1S,3R-) is a ferroptosis inducer and is canonically known as an inhibitor of glutathione peroxidase 4 (GPX4). It inhibits GPX4 in a context-dependent manner .Applications De Recherche Scientifique

Ferroptosis Induction in Cancer Treatment

Ras-selective lethal small molecule 3 (RSL3), as a drug candidate prototype for cancer chemotherapy, is primarily known for its role in triggering ferroptosis. Ferroptosis is a form of cell death that is different from apoptosis and necrosis, often characterized by the accumulation of lipid peroxides. It's been observed in various types of cancer cells, including glioma and head and neck cancer. RSL3 induces ferroptosis by inhibiting glutathione peroxidase 4 (GPX4), a key regulator in this pathway. This inhibition leads to increased lipid peroxidation and reactive oxygen species (ROS) production, ultimately causing cell death in cancer cells (Vučković et al., 2020) (Wang et al., 2019) (Shin et al., 2018).

Interaction with Cell Signaling Pathways

RSL3's effect on cancer cells is also linked to its interaction with various cell signaling pathways. For instance, it has been noted to cause glycolysis dysfunction in glioma cells, which is a critical process for energy production in cells. The disruption of glycolysis leads to autophagic cell death, another form of cell death distinct from ferroptosis and apoptosis. Moreover, RSL3's interaction with pathways like the NF-κB pathway in glioblastoma cells highlights its potential role in modulating various molecular mechanisms within cancer cells (Wang et al., 2019) (Li et al., 2021).

Mitochondrial Integrity and Function

Another significant aspect of RSL3's application in scientific research is its impact on mitochondrial integrity and function. In certain cell types, RSL3 leadsto mitochondrial damage and dysfunction, further contributing to cell death. Specifically, it has been shown to cause loss of mitochondrial membrane potential and reduced mitochondrial respiration. This implies that targeting mitochondrial pathways could be an effective strategy in inducing ferroptosis and treating cancers resistant to other forms of cell death (Jelinek et al., 2018).

RSL3 in Colorectal Cancer Treatment

In colorectal cancer (CRC) specifically, RSL3 has been found to induce cell death by increasing ROS levels and altering iron metabolism within the cells. It leads to a decrease in GPX4 expression, which is crucial for preventing lipid peroxidation and cell death. This research indicates the potential of RSL3 to target CRC cells through the induction of ferroptosis, offering new avenues for therapy in this cancer type (Sui et al., 2018).

Safety And Hazards

Rsl3 (1S,3R-) is harmful if swallowed and may be harmful by inhalation or skin absorption. It may cause eye, skin, or respiratory system irritation. It is very toxic to aquatic life with long-lasting effects .

Relevant Papers There are numerous papers that have been published on Rsl3 (1S,3R-). Some of these include studies on cell discovery , advanced materials , hematological oncology , cancer discovery , and nature cancer . These papers provide a wealth of information on the properties and potential applications of Rsl3 (1S,3R-).

Propriétés

IUPAC Name |

methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJZRSRTYPUYRW-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1S,3R-Rsl3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1680065.png)

![methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate](/img/structure/B1680066.png)

![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)

![2-[3-[5-(2-Hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile](/img/structure/B1680085.png)